Propylene glycol

Catalog No.
S597487
CAS No.
57-55-6
M.F
C3H8O2
C3H8O2
CH3CHOHCH2OH
M. Wt
76.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylene glycol

CAS Number

57-55-6

Product Name

Propylene glycol

IUPAC Name

propane-1,2-diol

Molecular Formula

C3H8O2
C3H8O2
CH3CHOHCH2OH

Molecular Weight

76.09 g/mol

InChI

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3

InChI Key

DNIAPMSPPWPWGF-UHFFFAOYSA-N

SMILES

CC(CO)O

solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Soluble in water, ethanol and acetone
Soluble in benzene
Miscible with acetone and chloroform; soluble in ether. Will dissolve many essential oils, but is immiscible with fixed oils.
In water, 1X10+6 mg/L at 20 °C /miscible/
Solubility in water: miscible

Synonyms

1,2 Propanediol, 1,2-Propanediol, Glycol, Propylene, Monohydrate, Propylene Glycol, Propan-1,2-Diol, Propylene Glycol, Propylene Glycol Monohydrate, Propylene Glycol Sodium Salt, Propylene Glycol, (+-)-Isomer, Propylene Glycol, (R)-Isomer, Propylene Glycol, (S)-Isomer

Canonical SMILES

CC(CO)O

The exact mass of the compound Propylene glycol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 70° f (ntp, 1992)1000000 mg/l (at 20 °c)13.14 msoluble in water, ethanol and acetone1000 mg/ml at 20 °csoluble in benzenemiscible with acetone and chloroform; soluble in ether. will dissolve many essential oils, but is immiscible with fixed oils.in water, 1x10+6 mg/l at 20 °c /miscible/1000 mg/ml at 20 °csolubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69860. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Therapeutics - Drug Therapy - Drug Delivery Systems - Pharmaceutical Vehicles. It belongs to the ontological category of propane-1,2-diols in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Propylene glycol (1,2-propanediol) is a viscous, colorless, and nearly odorless liquid widely used across pharmaceutical, food, and industrial applications. Its value stems from a combination of low volatility, broad miscibility with solvents like water and acetone, and its function as a humectant, solvent, and carrier. Notably, high-purity grades (USP/EP) are available, which are critical for regulated applications such as pharmaceutical excipients and food additives, where it is considered "Generally Recognized as Safe" (GRAS) by the US FDA.

While structurally similar, substituting propylene glycol with its common analogs, ethylene glycol or glycerol, can lead to critical failures in performance and safety. Ethylene glycol, though a more efficient heat-transfer agent, is toxic and unsuitable for applications with potential human or environmental contact, where propylene glycol is the standard. Glycerol is significantly more viscous, which alters formulation texture and increases pumping energy requirements in industrial systems. Furthermore, propylene glycol offers a distinct solvency profile and can possess mild antimicrobial properties that are absent in glycerol, impacting formulation stability. Therefore, selecting the correct compound is a non-trivial decision based on required toxicity profiles, thermal properties, and formulation compatibility.

Significantly Lower Acute Toxicity Profile Compared to Ethylene Glycol

Propylene glycol exhibits a significantly lower acute oral toxicity compared to ethylene glycol, a critical differentiator for applications in food, pharmaceuticals, and consumer products. The oral LD50 in rats for propylene glycol is approximately 20,000 mg/kg, whereas for ethylene glycol it is around 4,700 mg/kg. This roughly 4-fold difference in acute toxicity places propylene glycol in a similar safety tier as table salt and is a primary reason for its GRAS status from the FDA, a designation ethylene glycol does not hold.

Evidence DimensionAcute Oral Toxicity (LD50 in rats)
Target Compound Data~20,000 mg/kg
Comparator Or BaselineEthylene Glycol: ~4,700 mg/kg
Quantified DifferencePropylene glycol is approximately 4.25 times less acutely toxic.
ConditionsOral administration in rat models.

This quantitative safety advantage is the primary reason for specifying propylene glycol in any application where incidental human contact or ingestion is possible, making it essential for food, beverage, pharmaceutical, and cosmetic formulations.

Superior Thermal Stability of Solvates for Pharmaceutical Processing

Propylene glycol can form solvates with active pharmaceutical ingredients (APIs) that exhibit higher thermal stability than solvates formed with more common solvents like isopropanol (IPA) or t-butanol (t-BuOH). For a novel cap-dependent endonuclease inhibitor, the desolvation/melting temperature (Td/Tm) of its propylene glycol solvate was 136.3/149.4 °C. In contrast, the IPA solvate of the same API showed a Td/Tm of 128.4/141.2 °C, and the t-BuOH solvate was even lower at 128.9/138.4 °C. This indicates that a higher temperature is required to remove propylene glycol from the crystal lattice, suggesting increased thermal stability during processing and storage.

Evidence DimensionDesolvation/Melting Temperature (Td/Tm) of API Solvate
Target Compound DataPropylene Glycol Solvate: 136.3 / 149.4 °C
Comparator Or BaselineIsopropanol Solvate: 128.4 / 141.2 °C; t-Butanol Solvate: 128.9 / 138.4 °C
Quantified DifferenceThe propylene glycol solvate exhibits a desolvation onset ~8°C higher and a melting point ~8-11°C higher than common alcohol solvates.
ConditionsThermal analysis (TG-DTA) of a cap-dependent endonuclease inhibitor solvate.

For pharmaceutical manufacturing, higher thermal stability of an API form improves processability, allowing for more aggressive drying conditions without degradation and potentially leading to a longer shelf-life for the final drug product.

Lower Viscosity than Glycerol for Improved Processability and Handling

Propylene glycol is significantly less viscous than glycerol, a critical factor for processability in industrial and cosmetic applications. At low temperatures (-23°C), the viscosity of propylene glycol is 96 centipoise (cP), whereas ethylene glycol is 27 cP. While ethylene glycol is lower, propylene glycol's viscosity is still substantially less than that of glycerol, which is known for its thick, syrupy consistency. This lower viscosity results in reduced energy requirements for pumping in heat transfer systems and provides a lighter, less tacky texture in cosmetic formulations compared to glycerol-based products.

Evidence DimensionViscosity
Target Compound DataLower viscosity, leading to a lighter texture in formulations.
Comparator Or BaselineGlycerol: Significantly more viscous, creating a richer, creamier texture.
Quantified DifferenceAt -23°C, the viscosity of propylene glycol is 96 cP, which is substantially lower than glycerol under similar conditions (though a direct quantitative comparison at this temperature is not provided, the qualitative difference is well-established).
ConditionsGeneral comparison of fluid properties and their impact on formulation and processing.

Lower viscosity reduces pumping costs in industrial applications like HVAC systems and allows for the creation of lighter, faster-absorbing cosmetic products, which is a key differentiator in formulation development.

Enhanced Stabilization of Pharmaceuticals in Aqueous Solution

In aqueous formulations, propylene glycol can provide a greater stabilizing effect on certain drugs compared to glycerol or water alone. A study on the stability of phenobarbital sodium in various solvents at 50°C (pH ~8) determined the drug's half-life. The half-life in a 20% propylene glycol solution was 109 days. This represents a significant improvement over the 95-day half-life observed in a 20% glycerol solution and the 78-day half-life in pure water under the same conditions.

Evidence DimensionHalf-life of Phenobarbital Sodium at 50°C
Target Compound Data109 days (in 20% aqueous solution)
Comparator Or BaselineGlycerol (20% aq.): 95 days; Water: 78 days
Quantified DifferencePropylene glycol extended the drug's half-life by 14.7% compared to glycerol and 39.7% compared to water.
Conditions20% aqueous solutions, pH ~8, 50°C.

This demonstrates propylene glycol's utility as a functional excipient that not only acts as a solvent but also actively contributes to the chemical stability of the active ingredient, potentially extending the shelf-life of liquid pharmaceutical products.

Pharmaceutical Formulations Requiring a Low-Toxicity Solvent and Stabilizer

Propylene glycol is the preferred choice for oral, topical, and injectable pharmaceutical formulations where the active ingredient is poorly soluble in water. Its significantly lower toxicity compared to ethylene glycol makes it safe for human consumption, and its ability to stabilize APIs in solution, as demonstrated with phenobarbital, can extend product shelf-life. High-purity USP/EP grades ensure compliance with stringent regulatory requirements.

Food and Beverage Products Needing a Safe Carrier for Flavors and Colors

Due to its GRAS status, propylene glycol USP/EP is extensively used as a carrier for flavors, colors, and other additives in the food and beverage industry. Its low viscosity compared to glycerol ensures better processability and a more desirable mouthfeel in many products. Its function as a humectant also helps maintain moisture and freshness in items like baked goods.

Non-Toxic Antifreeze and Heat Transfer Fluids

In applications where there is a risk of environmental exposure or incidental contact with food, such as in food processing plants or solar thermal systems, propylene glycol-based heat transfer fluids are the standard. While less thermally efficient than ethylene glycol, its vastly superior safety profile is non-negotiable in these contexts, preventing toxic contamination in case of a leak.

Cosmetics and Personal Care Products Requiring a Lightweight Humectant and Solvent

Propylene glycol is used in cosmetics as a humectant and as a solvent for fragrances and active ingredients. Its lower viscosity compared to glycerol results in products with a lighter, less greasy skin feel, making it ideal for serums, lotions, and hand sanitizers. Its broad solvency allows for the effective delivery of a wide range of cosmetic ingredients.

Physical Description

Thick odorless colorless liquid. Mixes with water. (USCG, 1999)
Water or Solvent Wet Solid; NKRA; Liquid; Dry Powder, Liquid; Liquid, Other Solid
Clear, colourless, hygroscopic, viscous liquid
Clear, colorless, viscous liquid; [ChemIDplus]
COLOURLESS ODOURLESS HYGROSCOPIC VISCOUS LIQUID.
Thick odorless colorless liquid.

Color/Form

Colorless viscous liquid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

76.052429494 g/mol

Monoisotopic Mass

76.052429494 g/mol

Boiling Point

370.8 °F at 760 mmHg (NTP, 1992)
187.6 °C
188.2 °C
370.8 °F

Flash Point

210 °F (NTP, 1992)
99 °C
104 °C Pensky-Martens closed cup
210 °F (99 °C) (Closed cup)
225 °F (Open cup)
101 °C c.c.
210 °F

Heavy Atom Count

5

Taste

Practically tasteless

Vapor Density

2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Relative vapor density (air = 1): 2.6
2.62

Density

1.04 at 68 °F (USCG, 1999) - Denser than water; will sink
1.0361 g/cu cm at 20 °C
Relative density (water = 1): 1.04
1.04

LogP

-0.92
-0.92 (LogP)
-0.92
log Kow = -0.92

Odor

Practically odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-76 °F (NTP, 1992)
-60 °C
-59 °C
-76 °F

UNII

6DC9Q167V3

Related CAS

58858-91-6 (hydrochloride salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 6559 of 6693 companies (only ~ 2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

Propylene glycol is used as a vehicle for IV administration of drugs such as lorazepam, etomidate, phenytoin, diazepam, digoxin, hydralazine, esmolol, chlordiazepoxide, multivitamins, nitroglycerin, pentobarbital sodium, phenobarbital sodium, and trimethoprim-sulfamethoxazole.
As an antiseptic it is similar to ethanol, and against molds it is similar to glycerin and only slightly less effective than ethanol.
Hydroscopic agents (eg, propylene glycol...) are added /to respiratory inhalants/ to reduce viscosity of bronchial secretions.
Ointment containing approx 70% propylene glycol has been used as osmotic agent with good results in treatment of edema of cornea.
For more Therapeutic Uses (Complete) data for Propylene glycol (9 total), please visit the HSDB record page.

Pharmacology

Propylene Glycol is a propanediol that exists as a clear, colorless and hygroscopic liquid and consists of propane where the hydrogens at positions 1 and 2 are substituted by hydroxyl groups. Propylene glycol is used as an organic solvent and diluent in pharmaceuticals and many other industrial applications.

MeSH Pharmacological Classification

Pharmaceutical Vehicles

Vapor Pressure

0.08 mmHg at 68 °F ; 0.13 mmHg at 77 °F (NTP, 1992)
0.13 [mmHg]
0.13 mm Hg at 25 °C /Extrapolated/
Vapor pressure, Pa at 20 °C: 10.6
0.08 mmHg

Impurities

... Impurities of propylene glycol include chlorides (1 ppm max), iron (1.0 ppm max), water (0.2 wt% max), and dipropylene glycol (<0.2%).

Other CAS

57-55-6
25322-68-3
63625-56-9

Absorption Distribution and Excretion

Absorption of orally administered propylene glycol from the gastrointestinal tract, and its removal from the body, follow first order kinetics. Clearance from blood is rapid in humans, with a mean half-life of approx. 2 hr. Its metabolism is inhibited by pyrazole, indicating a role for alcohol dehydrogenase in this process. Once absorbed it is readily converted into lactic and pyruvic acids, which then enter the general metabolic pool.
Propylene glycol is readily absorbed from the GI tract and distributed throughout total body water. Propylene glycol accumulation is reported to differ significantly among people maintained on a repetitive oral dosing schedule, due to intersubject variability in clearance.
The uptake of propylene glycol mist by humans was studied using 10% solution in labeled deionized water nebulized into a mist tent. Less than 5% of the mist entered the body, and of this 90% lodged in the nasopharynx and rapidly disappeared into the stomach. Very little was found in the lungs.
Intravenous administration of propylene glycol in amounts of 3-15 g/sq m is followed by plasma concentration of 60 to 425 ug/mL, respectively, with ... a volume of distribution of 0.51 to 0.88 L/kg, and a clearance rate of about 300 mL/min/1.73 sq m. Cerebrospinal fluid concentrations are as high as 85% of the serum concentrations.
For more Absorption, Distribution and Excretion (Complete) data for Propylene glycol (20 total), please visit the HSDB record page.

Metabolism Metabolites

Propylene glycol undergoes metabolic oxidation to pyruvic acid, acetic acid, lactic acid, and propionaldehyde.
In what is considered to be the main pathway of propylene glycol metabolism in mammals, propylene glycol is oxidized by alcohol dehydrogenase to lactaldehyde, then to lactate by aldehyde dehydrogenase. The lactate is further metabolized to pyruvate, carbon dioxide, and water. Lactate also contributes to glucose formation through gluconeogenic pathways. Lactate, via phosphoenol pyruvate, can be detoxified into glucose and stored as glycogen ... Excess production of lactic acid resulting from very large exposures to propylene glycol can produce a metabolic anion gap [anion gap = (Na+) - (Cl - + total CO2)] and metabolic acidosis. Serum levels of >180 mg/L [2.37mM] can result in toxicity.
Synthesis of propylene glycol results in a 1:1 ratio of D and L stereoisomer forms. There is some, although incomplete, information in the literature about stereospecificity of the enzymes in the propylene glycol metabolic pathways ... In the main metabolic pathway, D and L forms of lactaldehyde and lactate are formed. In the horse and rabbit, ADH will oxidize the L form of propylene glycol and lactaldehyde more efficiently than the D form. L-lactic acidosis has been observed in both humans and animals following exposure to propylene glycol). The conversion of lactaldehyde to methylglyoxal by ADH and then to D-lactate by glyoxalase and reduced glutathione is thought to be an alternate route of metabolism ... D-lactate is cleared more slowly than L-lactate and is considered a poor substrate for gluconeogenesis. Methylglyoxal synthetase can convert the substrate, dihydroxyacetone phosphate, to methylglyoxal. However, in conditions where ketone levels are high, such as diabetes or starvation, methylglyoxal synthetase activity is increased, producing more methylglyoxal and D-lactate. Excessive production of D-lactate may result in its accumulation, especially in the brain, which has a low level of catabolizing enzymes. Therefore, in cases of ketosis, excess levels of D-lactate may be exacerbated by propylene glycol. In a third possible metabolic pathway, propylene glycol can be phosphorylated, converted to acetol phosphate, lactaldehyde phosphate, lactyl phosphate, and lactic acid ... Metabolism of D and L forms of propylene glycol in this pathway is species-specific. The rabbit converts the L form of phosphorylated propylene glycol to lactic acid, whereas the rat and mouse can convert both forms. /D and L isomers/
Studies in humans and rodents suggest that the placenta has extremely limited capacity to metabolize propylene glycol. Class III ADH /was isolated/ from full term human placenta and found /to have/ low activity for ethanol and a Km value for octanol that was 100-times higher than the Class I ADH enzyme found in human liver ... ALDH from full-term human placentas had a lower activity and Vmax, and a higher Km value than ALDH isoenzymes from liver. In rats, placenta was found to have no ADH activity and ALDH activity in placenta was found to be 4-7% of liver activity
For more Metabolism/Metabolites (Complete) data for Propylene glycol (12 total), please visit the HSDB record page.

Associated Chemicals

(+)-Propylene glycol; 4254-15-3
(-)-Propylene glycol; 4254-14-2

Wikipedia

Propylene glycol
Minoxidil

Drug Warnings

Hyperosmolality has been induced by propylene glycol (PG) in a number of clinical settings ..., particularly in intensive care unit patients during the administration of nitroglycerin solutions that contain PG ...
Formulations containing 35% propylene glycol can cause hemolysis in humans.
Hemolysis, CNS depression, hyperosmolality, and lactic acidosis have been reported after IV administration of propylene glycol.
Propylene glycol is a commonly used solvent for oral, intravenous, and topical pharmaceutical preparations. Although it is considered safe, large intravenous doses given over a short period of time can be toxic. Underlying renal insufficiency and hepatic dysfunction raise risk for toxicity. Toxic effects include hyperosmolality, increased anion gap metabolic acidosis (due to lactic acidosis), acute kidney injury, and sepsis-like syndrome. Treatment of toxicity includes hemodialysis to effectively remove propylene glycol. Prevention is best achieved by limiting the dose of propylene glycol infused.
For more Drug Warnings (Complete) data for Propylene glycol (41 total), please visit the HSDB record page.

Biological Half Life

Whole body: 1.4-30.5 hours (longer in infants and shorter in adults); [TDR, p. 1056]
Intravenous administration of propylene glycol in amounts of 3-15 g/sq m is followed by plasma concentration of 60 to 425 ug/mL, respectively, with a half-life of 1.8 to 3.3 hours ...
/Infant, premature/ Oral: Mean half-life in premature infants was 19.3 hours (range 108-30.5).
/Infant/ Dermal: 16.9 hours in an 8-month-old infant.
Parenteral: 2.4 - 5.2 hr, 1.4 - 3.3 hr (mean 2.3 +/- 0.7 hr).
For more Biological Half-Life (Complete) data for Propylene glycol (7 total), please visit the HSDB record page.

Use Classification

EPA Safer Chemical Functional Use Classes -> Enzymes and Enzyme Stabilizers;Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Fragrance Ingredients
Food Additives -> CARRIER_SOLVENT; GLAZING_AGENT; HUMECTANT; -> JECFA Functional Classes
Cosmetics -> Skin conditioning; Humectant; Viscosity controlling; Solvent
SOLVENTS

Methods of Manufacturing

Preparation of levorotary propylene glycol from hydroxyacetone by yeast reduction.
Propylene glycol is produced by the non-catalytic liquid-phase hydration of propylene oxide at 100-200 °C
Manufactured by treating propylene with chlorinated water to form the chlorohydrin, which is converted to the glycol by treatment with sodium carbonate solution. It is also prepared by heating glycerol with sodium hydroxide.
The only industrial process for manufacturing propylene glycol is direct hydrolysis of propylene oxide with water. Dipropylene glycol and tripropylene glycol are formed by sequential addition of propylene oxide to propylene glycol. Consequently, all three products are produced simultaneously and separated by distillation.
For more Methods of Manufacturing (Complete) data for Propylene glycol (6 total), please visit the HSDB record page.

General Manufacturing Information

Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Wood Product Manufacturing
Construction
Rubber Product Manufacturing
Agriculture, Forestry, Fishing and Hunting
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Fabricated Metal Product Manufacturing
All other Petroleum and Coal Products Manufacturing
Petrochemical Manufacturing
Plastics Product Manufacturing
Utilities
Wholesale and Retail Trade
Printing and Related Support Activities
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Paper Manufacturing
Plastics Material and Resin Manufacturing
Machinery Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Furniture and Related Product Manufacturing
Synthetic Dye and Pigment Manufacturing
Printing Ink Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
1,2-Propanediol: ACTIVE
Dipropylene glycol represents 10% and tripropylene glycol represents 1% of propylene glycol produced
At least two commercial grades exist - a high-purity industrial grade, and a higher-purity grade called "super-pure" or USP grade.
1,2-Propanediol is available in the List of authorized monomers and other starting substances which shall be used for the manufacture of plastic materials and articles intended to come into contact with foodstuffs /from the EU (1990)/.

Analytic Laboratory Methods

Method: OSHA PV2051; Prodecure: gas chromatography using a flame ionization detector; Analyte: propylene glycol; Matrix: air; Detection Limit: 0.011 ppm (0.035 mg/cu m).
Method: AOAC 971.02, Glycerol, Propylene Glycol, and Triethylene Glycol, Gas Chromatographic Method; Analyte: propylene glycol; Matrix: cased cigarette cut filler and ground tobacco; Detection Level: not provided.
Method: AOAC 947.09, Propylene Glycol in Vanilla Extract, Titrimetric Method; Analyte: propylene glycol; Matrix: vanilla extract; Detection Level: not provided.
Method: AOAC 970.61, Propylene Glycol in Cosmetics, Gas Chromatographic Method; Analyte: propylene glycol; Matrix: applicable to all types of cosmetics; Detection Level: not provided.
For more Analytic Laboratory Methods (Complete) data for Propylene glycol (6 total), please visit the HSDB record page.

Storage Conditions

Propylene glycol is hygroscopic and should be stored in a well-closed container, protected from light, in a cool, dry place.
Propylene glycol, dipropylene glycol, and tripropylene glycol are stable materials that require no special handling procedures. They are noncorrosive and can be transported or stored in stainless steel, aluminum, and lined steel containers. Carbon steel is also acceptable, although slight iron contamination may occur upon extended periods of storage. U.S.P.-grade propylene glycol is typically stored in stainless steel.

Interactions

The effects of propylene-glycol (PG) alone and the interactions between PG and calcium channel blockers were investigated on the inward calcium current at motor nerve terminals in mice. Phrenic nerve/diaphragm preparations from male ICR-mice were used. Examining the effect of 5% PG on the potassium current at the nerve terminal showed two positive spikes generated by treatment with d-tubocurarine (d-Tc) at the terminal part of the nerve terminal. The second positive spike is ascribed to the outward potassium current. PG did not change this spike at all, suggesting that this compound had no effect on the potassium channels. Pretreatments with d-Tc, tetraethylammonium (TEA), and 3,4-diaminopyridine (DAP) evoked the prolonged negative component of the action potential at the terminal part of the nerve terminal. PG augmented this component which is ascribed to the inward calcium current. The effects of calcium channel blockers were examined to determine whether the calcium channel blockers antagonize PG. Cumulative addition of cadmium-chloride, manganese-chloride, or cobalt-chloride suppressed the prolonged negative component that had been augmented by treatment with PG.

Stability Shelf Life

At cool temperatures, propylene glycol is stable in a well-closed container, but at high temperatures, in the open, it tends to oxidize, giving rise to products such as propionaldehyde, lactic acid, pyruvic acid, and acetic acid. Propylene glycol is chemically stable when mixed with ethanol (95%), glycerin, or water; aqueous solutions may be sterilized by autoclaving.

Dates

Last modified: 08-15-2023

Hepatic effects of rumen-protected branched-chain amino acids with or without propylene glycol supplementation in dairy cows during early lactation

F A Leal Yepes, S Mann, T R Overton, E Behling-Kelly, D V Nydam, J J Wakshlag
PMID: 34176626   DOI: 10.3168/jds.2021-20265

Abstract

Essential amino acids (EAA) are critical for multiple physiological processes. Branched-chain amino acid (BCAA) supplementation provides energy substrates, promotes protein synthesis, and stimulates insulin secretion in rodents and humans. Most dairy cows face a protein and energy deficit during the first weeks postpartum and utilize body reserves to counteract this shortage. The objective was to evaluate the effect of rumen-protected BCAA (RP-BCAA; 375 g of 27% l-leucine, 85 g of 48% l-isoleucine, and 91 g of 67% l-valine) with or without oral propylene glycol (PG) administration on markers of liver health status, concentrations of nonesterified fatty acids (NEFA) and β-hydroxybutyrate (BHB) in plasma, and liver triglycerides (TG) during the early postpartum period in dairy cows. Multiparous Holstein cows were enrolled in blocks of 3 and randomly assigned to either the control group or 1 of the 2 treatments from calving until 35 d postpartum. The control group (n = 16) received 200 g of dry molasses per cow/d; the RP-BCAA group (n = 14) received RP-BCAA mixed with 200 g of dry molasses per cow/d; the RP-BCAA plus PG (RP-BCAAPG) group (n = 16) received RP-BCAA mixed with 200 g of dry molasses per cow/d, plus 300 mL of PG, once daily from calving until 7 d in milk (DIM). The RP-BCAA and RP-BCAAGP groups, on average (± standard deviation), were predicted to receive a greater supply of metabolizable protein in the form of l-Leu 27.4 ± 3.5 g/d, l-Ile 15.2 ± 1.8 g/d, and l-Val 24.2 ± 2.4 g/d compared with the control cows. Liver biopsies were collected at d 9 ± 4 prepartum and at 5 ± 1 and 21 ± 1 DIM. Blood was sampled 3 times per week from calving until 21 DIM. Milk yield, dry matter intake, NEFA, BHB, EAA blood concentration, serum chemistry, insulin, glucagon, and liver TG and protein abundance of total and phosphorylated branched-chain ketoacid dehydrogenase E1α (p-BCKDH-E1α) were analyzed using repeated measures ANOVA. Cows in the RP-BCAA and RP-BCAAPG groups had lower liver TG and lower activities of aspartate aminotransferase and glutamate dehydrogenase during the first 21 DIM, compared with control. All cows, regardless of treatment, showed an upregulation of p-BCKDH-E1α at d 5 postpartum, compared with levels at 21 d postpartum. Insulin, Met, and Glu blood concentration were greater in RP-BCAA and RP-BCAAPG compared with control during the first 35 DIM. Therefore, the use of RP-BCAA in combination with PG might be a feasible option to reduce hepatic lipidosis in dairy cows during early lactation.


Cryopreservation Studies on Silver Carp (Hypophthalmichthys molitrix) Embryos

S M Rahman, A Habib, A R Khan, M Ahsan, S T Arafat, M Rahman, A S Alsaqufi, R T Mathew, Y N Alrashada, Y A Alkhamis
PMID: 33970996   DOI:

Abstract

Cryopreservation is an effective tool for the preservation of live biological materials.
This study examined the suitability of cryopreservation protocols and the effectiveness of ultrasound for silver carp embryos.
Embryos at three developmental stages were exposed to 10, 15, 20, and 25% of five cryoprotectants (CPAs), namely propylene glycol (PG), dimethylformamide (DFA), DMSO, MeOH, and ethylene glycol (EG) for 20 min. Embryos were exposed to twelve vitrification solutions (VSs) for 10 (five steps of 2 min), 15 (five steps of 3 min), 20 (five steps of 4 min) min. Embryos were also exposed to ultrasound in VSs prior to cooling for cryopreservation.
Hatching rates decreased with increasing CPA concentrations while toxicity varied in the order of PG < DMSO < EG < MeOH < DFA. Tail elongation stage was more tolerant to CPA than 6-somites and morula stages. The survival of embryos exposed to ultrasound in VS was remarkably lower than in water. Embryos exposed to ultrasound in VSs under the best conditions did not response well after attempted vitrification.
Ultrasound-mediated CPA impregnation could be effective but other innovative methods may be needed to attain successful cryopreservation.


Dynamic Imaging and Characterization of Volatile Aerosols in E-Cigarette Emissions Using Deep Learning-Based Holographic Microscopy

Yi Luo, Yichen Wu, Liqiao Li, Yuening Guo, Ege Çetintaş, Yifang Zhu, Aydogan Ozcan
PMID: 34081429   DOI: 10.1021/acssensors.1c00628

Abstract

Various volatile aerosols have been associated with adverse health effects; however, characterization of these aerosols is challenging due to their dynamic nature. Here, we present a method that directly measures the volatility of particulate matter (PM) using computational microscopy and deep learning. This method was applied to aerosols generated by electronic cigarettes (e-cigs), which vaporize a liquid mixture (e-liquid) that mainly consists of propylene glycol (PG), vegetable glycerin (VG), nicotine, and flavoring compounds. E-cig-generated aerosols were recorded by a field-portable computational microscope, using an impaction-based air sampler. A lensless digital holographic microscope inside this mobile device continuously records the inline holograms of the collected particles. A deep learning-based algorithm is used to automatically reconstruct the microscopic images of e-cig-generated particles from their holograms and rapidly quantify their volatility. To evaluate the effects of e-liquid composition on aerosol dynamics, we measured the volatility of the particles generated by flavorless, nicotine-free e-liquids with various PG/VG volumetric ratios, revealing a negative correlation between the particles' volatility and the volumetric ratio of VG in the e-liquid. For a given PG/VG composition, the addition of nicotine dominated the evaporation dynamics of the e-cig aerosol and the aforementioned negative correlation was no longer observed. We also revealed that flavoring additives in e-liquids significantly decrease the volatility of e-cig aerosol. The presented holographic volatility measurement technique and the associated mobile device might provide new insights on the volatility of e-cig-generated particles and can be applied to characterize various volatile PM.


Solubilization of

Mohammed Ghazwani, Prawez Alam, Mohammed H Alqarni, Hasan S Yusufoglu, Faiyaz Shakeel
PMID: 34064283   DOI: 10.3390/molecules26113091

Abstract

This research deals with the determination of solubility, Hansen solubility parameters, dissolution properties, enthalpy-entropy compensation, and computational modeling of a naturally-derived bioactive compound
-resveratrol (TRV) in water, methanol, ethanol, n-propanol, n-butanol, propylene glycol (PG), and various PG + water mixtures. The solubility of TRV in six different mono-solvents and various PG + water mixtures was determined at 298.2-318.2 K and 0.1 MPa. The measured experimental solubility values of TRV were regressed using six different computational/theoretical models, including van't Hoff, Apelblat, Buchowski-Ksiazczak λh, Yalkowsly-Roseman, Jouyban-Acree, and van't Hoff-Jouyban-Acree models, with average uncertainties of less than 3.0%. The maxima of TRV solubility in mole fraction was obtained in neat PG (2.62 × 10
) at 318.2 K. However, the minima of TRV solubility in the mole fraction was recorded in neat water (3.12 × 10
) at 298.2 K. Thermodynamic calculation of TRV dissolution properties suggested an endothermic and entropy-driven dissolution of TRV in all studied mono-solvents and various PG + water mixtures. Solvation behavior evaluation indicated an enthalpy-driven mechanism as the main mechanism for TRV solvation. Based on these data and observations, PG has been chosen as the best mono-solvent for TRV solubilization.


Metabolic engineering of 1,2-propanediol production from cellobiose using beta-glucosidase-expressing E. coli

Daisuke Nonaka, Ryosuke Fujiwara, Yuuki Hirata, Tsutomu Tanaka, Akihiko Kondo
PMID: 33631452   DOI: 10.1016/j.biortech.2021.124858

Abstract

Microbial 1,2-propanediol production using renewable feedstock is a promising method for the sustainable production of value-added fuels and chemicals. We demonstrated the metabolically engineered Escherichia coli for improvement of 1,2-propanediol production using glucose and cellobiose. The deletion of competing pathways improved 1,2-propanediol production. To reduce carbon flux toward downstream glycolysis, the phosphotransferase system (PTS) was inactivated by ptsG gene deletion. The resultant strain, GL3/PD, produced 1.48 ± 0.01 g/L of 1,2-propanediol from 20 g/L of glucose. A sugar supply was engineered by coexpression of β-glucosidase (BGL). The strain expressing BGL produced 1,2-propanediol from cellobiose at a concentration of 0.90 ± 0.11 g/L with a yield of 0.15 ± 0.01 g/g glucose (cellobiose 1 g is equal to glucose 1.1 g). As cellobiose or cellooligosaccharides a carbon source, the feasibility of producing 1,2-propanediol using an E. coli strain engineered for β-glucosidase expression are demonstrated.


Effects of slow freezing and vitrification on embryo development in domestic cat

Valentina I Mokrousova, Konstantin A Okotrub, Eugeny Y Brusentsev, Elena A Kizilova, Nikolai V Surovtsev, Sergei Y Amstislavsky
PMID: 33617098   DOI: 10.1111/rda.13776

Abstract

Cryopreservation of gametes and embryos is used to maintain genetic diversity of domestic and wild felids. However, felid oocytes and preimplantation embryos contain large amount of intracellular lipids, which affect their cryosensitivity. The objective was to compare the effects of slow freezing and vitrification and to study lipid phase transition (LPT) during cooling in cat embryos. In vitro-derived embryos were cultured 48 hr up to 4-8 cell stage, thereafter were either slow frozen or vitrified. Propylene glycol (PG) alone was used as a cryoprotective agent (CPA) for slow freezing, and a mixture of PG and dimethyl sulfoxide (DMSO) were used as CPAs for vitrification. After thawing/warming, embryos were in vitro cultured additionally for 72 hr. The total time of in vitro culture was 120 hr for all the groups including non-frozen controls. Effects of both cryopreservation procedures on the subsequent embryo development and nuclear fragmentation rate in embryonic cells were compared. There was no significant differences among the percentages of embryos achieved morula and early blastocyst stage in frozen-thawed group (36.4% and 20.0%), in vitrified-warmed group (34.3% and 28.6%) and in controls (55.6% and 25.9%). Cell numbers as well as nuclear fragmentation rate did not differ in these three groups. Average lipid phase transition (LPT) temperature (T*) was found to be relatively low (-2.2 ± 1.3°C) for the domestic cat embryos. It is supposed that the low LPT of LDs may provide a good background for successful application of slow freezing to domestic cat embryos. Generally, our study indicates that slow freezing and vitrification are both applicable for domestic cat embryo cryopreservation.


Differential responses to e-cig generated aerosols from humectants and different forms of nicotine in epithelial cells from nonsmokers and smokers

Yael-Natalie H Escobar, Cameron B Morrison, Yuzhi Chen, Elise Hickman, Charlotte A Love, Meghan E Rebuli, Jason D Surratt, Camille Ehre, Ilona Jaspers
PMID: 33825493   DOI: 10.1152/ajplung.00525.2020

Abstract

In the United States, millions of adults use electronic cigarettes (e-cigs), and a majority of these users are former or current cigarette smokers. It is unclear, whether prior smoking status affects biological responses induced by e-cigs. In this study, differentiated human nasal epithelial cells (hNECs) from nonsmokers and smokers at air-liquid interface were acutely exposed to the e-cig generated aerosols of humectants, propylene glycol (PG), and glycerol (GLY). Mucin levels were examined in the apical washes, and cytokine levels were assessed in the basolateral supernatants 24 h postexposure. The aerosol from the GLY exposure increased mucin 5, subtype AC (MUC5AC) levels in the apical wash of hNECs from nonsmokers, but not smokers. However, the aerosol from GLY induced pro-inflammatory responses in hNECs from smokers. We also exposed hNECs from nonsmokers and smokers to e-cig generated aerosol from PG:GLY with freebase nicotine or nicotine salt. The PG:GLY with freebase nicotine exposure increased MUC5AC and mucin 5, subtype B (MUC5B) levels in hNECs from nonsmokers, but the nicotine salt exposure did not. The PG:GLY with nicotine salt exposure increased pro-inflammatory cytokines in hNECs from smokers, which was not seen with the freebase nicotine exposure. Taken together, these data indicate that the e-cig generated aerosols from the humectants, mostly GLY, and the type of nicotine used cause differential effects in airway epithelial cells from nonsmokers and smokers. As e-cig use is increasing, it is important to understand that the biological effects of e-cig use are likely dependent on prior cigarette smoke exposure.


What Is New in Occupational Allergic Contact Dermatitis in the Year of the COVID Pandemic?

Erica B Lee, Marissa Lobl, Aubree Ford, Vincent DeLeo, Brandon L Adler, Ashley Wysong
PMID: 33779825   DOI: 10.1007/s11882-021-01000-3

Abstract

This article aims to summarize some recent trends in occupational allergic contact dermatitis (ACD), including dermatitis related to pandemic-level personal protective equipment in healthcare workers, hazards patients may experience when working from home, and occupational perspectives on the recent American Contact Dermatitis Society (ACDS) allergens of the year and ACDS Core Allergen Series updates.
Recent ACDS Allergens of the Year may be particularly relevant to healthcare workers, including isobornyl acrylate, which is present in glucose sensors and propylene glycol present in hand cleansers and disinfectants. Lavender, limonene, and linalool, all of which are new additions to the ACDS Core Allergen Series, have been reported as causes for occupational ACD in massage therapists and aromatherapists. Isothiazolinone allergy continues to rise in both consumer and occupational settings. Finally, the COVID-19 pandemic has resulted in a wave of occupational ACD in healthcare workers to personal protective equipment, and revealed new potential allergens for individuals working from home. Occupational allergic contact dermatitis continues to exert a significant occupational disease burden. Remaining aware of the current trends in allergens may allow for earlier recognition, diagnosis, and treatment, subsequently helping our patients to work in healthier and safer environments.


Effect of Penetration Enhancers on Toenail Delivery of Efinaconazole from Hydroalcoholic Preparations

Jun Soo Park, Jeong Soo Kim, Myoung Jin Ho, Dong Woo Park, Eun A Kim, Yong Seok Choi, Sun Woo Jang, Myung Joo Kang
PMID: 33809569   DOI: 10.3390/molecules26061650

Abstract

The incorporation of permeation enhancers in topical preparations has been recognized as a simple and valuable approach to improve the penetration of antifungal agents into toenails. In this study, to improve the toenail delivery of efinaconazole (EFN), a triazole derivative for onychomycosis treatment, topical solutions containing different penetration enhancers were designed, and the permeation profiles were evaluated using bovine hoof models. In an in vitro permeation study in a Franz diffusion cell, hydroalcoholic solutions (HSs) containing lipophilic enhancers, particularly prepared with propylene glycol dicaprylocaprate (Labrafac PG), had 41% higher penetration than the HS base. Moreover, the combination of hydroxypropyl-β-cyclodextrin with Labrafac PG further facilitated the penetration of EFN across the hoof membrane. In addition, this novel topical solution prepared with both lipophilic and hydrophilic enhancers was physicochemically stable, with no drug degradation under ambient conditions (25 °C, for 10 months). Therefore, this HS system can be a promising tool for enhancing the toenail permeability and therapeutic efficacy of EFN.


Electronic cigarette solvents, pulmonary irritation, and endothelial dysfunction: role of acetaldehyde and formaldehyde

Lexiao Jin, Jordan Lynch, Andre Richardson, Pawel Lorkiewicz, Shweta Srivastava, Whitney Theis, Gregg Shirk, Alexis Hand, Aruni Bhatnagar, Sanjay Srivastava, Daniel J Conklin
PMID: 33543686   DOI: 10.1152/ajpheart.00878.2020

Abstract

After more than a decade of electronic cigarette (E-cig) use in the United States, uncertainty persists regarding E-cig use and long-term cardiopulmonary disease risk. As all E-cigs use propylene glycol and vegetable glycerin (PG-VG) and generate abundant saturated aldehydes, mice were exposed by inhalation to PG-VG-derived aerosol, formaldehyde (FA), acetaldehyde (AA), or filtered air. Biomarkers of exposure and cardiopulmonary injury were monitored by mass spectrometry (urine metabolites), radiotelemetry (respiratory reflexes), isometric myography (aorta), and flow cytometry (blood markers). Acute PG-VG exposure significantly affected multiple biomarkers including pulmonary reflex (decreased respiratory rate, -50%), endothelium-dependent relaxation (-61.8 ± 4.2%), decreased WBC (-47 ± 7%), and, increased RBC (+6 ± 1%) and hemoglobin (+4 ± 1%) versus air control group. Notably, FA exposure recapitulated the prominent effects of PG-VG aerosol on pulmonary irritant reflex and endothelial dysfunction, whereas AA exposure did not. To attempt to link PG-VG exposure with FA or AA exposure, urinary formate and acetate levels were measured by GC-MS. Although neither FA nor AA exposure altered excretion of their primary metabolite, formate or acetate, respectively, compared with air-exposed controls, PG-VG aerosol exposure significantly increased post-exposure urinary acetate but not formate. These data suggest that E-cig use may increase cardiopulmonary disease risk independent of the presence of nicotine and/or flavorings. This study indicates that FA levels in tobacco product-derived aerosols should be regulated to levels that do not induce biomarkers of cardiopulmonary harm. There remains a need for reliable biomarkers of exposure to inhaled FA and AA.
Use of electronic cigarettes (E-cig) induces endothelial dysfunction (ED) in healthy humans, yet the specific constituents in E-cig aerosols that contribute to ED are unknown. Our study implicates formaldehyde that is formed in heating of E-cig solvents (propylene glycol, PG; vegetable glycerin, VG). Exposure to formaldehyde or PG-VG-derived aerosol alone stimulated ED in female mice. As ED was independent of nicotine and flavorants, these data reflect a "universal flaw" of E-cigs that use PG-VG.Listen to this article's corresponding podcast at https://ajpheart.podbean.com/e/e-cigarettes-aldehydes-and-endothelial-dysfunction/.


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